Methyl [(2,6-difluorophenyl)sulfonyl]acetate
Description
Methyl [(2,6-difluorophenyl)sulfonyl]acetate is a sulfonyl-containing ester derivative characterized by a 2,6-difluorophenyl group attached to a sulfonyl-acetate backbone. The sulfonyl group is electron-withdrawing, which may enhance stability and reactivity in synthetic pathways or biological interactions.
Properties
IUPAC Name |
methyl 2-(2,6-difluorophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c1-15-8(12)5-16(13,14)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAFQQZSIBNUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2,6-difluorophenyl)sulfonyl]acetate typically involves the reaction of 2,6-difluorophenylsulfonyl chloride with methanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the methanol attacks the sulfonyl chloride group, resulting in the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl [(2,6-difluorophenyl)sulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Agents
Methyl [(2,6-difluorophenyl)sulfonyl]acetate has been investigated for its potential as an anticancer agent. Research indicates that compounds with difluorophenyl moieties can modulate biological activities related to cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit specific pathways involved in tumor growth, making them candidates for further development as therapeutic agents against various cancers .
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that these compounds could serve as lead structures for new anticancer therapies .
2. Radiopharmaceuticals
The compound has also been explored in the context of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structural features allow it to be labeled with positron-emitting isotopes, enhancing its utility in imaging tumor metabolism and assessing treatment responses .
Agrochemical Applications
1. Herbicides and Insecticides
this compound has potential applications in the agrochemical sector as a herbicide or insecticide. The difluorophenyl group is known to enhance the lipophilicity and biological activity of compounds, which can improve their efficacy as agrochemicals .
Case Study:
A patent application described formulations containing this compound that exhibited significant herbicidal activity against common agricultural weeds. Field trials showed a marked reduction in weed biomass compared to untreated controls, indicating the compound's effectiveness as a selective herbicide .
Materials Science Applications
1. Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its sulfonyl group can participate in various polymerization reactions, leading to the formation of functionalized polymers with enhanced thermal and mechanical properties .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
This table summarizes key properties of polymers synthesized from this compound, indicating their potential for use in high-performance applications.
Mechanism of Action
The mechanism by which Methyl [(2,6-difluorophenyl)sulfonyl]acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of Methyl [(2,6-difluorophenyl)sulfonyl]acetate with related compounds:
Electronic and Steric Considerations
- Electron-Withdrawing Groups : The sulfonyl group in the target compound withdraws electron density, increasing electrophilicity of adjacent carbons. This contrasts with the nitro group in Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate, which offers stronger electron withdrawal but lower hydrolytic stability .
- Steric Hindrance : The 2,6-difluoro substitution minimizes steric clashes in planar aromatic systems, a design strategy evident in pesticides and pharmaceuticals .
Biological Activity
Methyl [(2,6-difluorophenyl)sulfonyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a methyl acetate moiety, with a difluorophenyl substituent. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
Anticancer Potential
The compound's structural characteristics may also contribute to anticancer activity. Compounds bearing sulfonyl and difluorophenyl groups have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar scaffolds have shown IC50 values in the low micromolar range against HeLa cells . While direct studies on this compound are sparse, the potential for anticancer activity warrants further investigation.
Interaction with Biological Targets
The biological activity of this compound may involve interaction with specific enzymes or receptors. For instance, studies on related compounds have indicated that they can modulate pathways such as NF-κB activation and PI3K/Akt signaling . Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for synthesizing methyl [(2,6-difluorophenyl)sulfonyl]acetate, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via sulfonylation using 2,6-difluorobenzenesulfonyl chloride and methyl acetoacetate derivatives. Key steps include:
- Base Selection: Use a non-nucleophilic base (e.g., DBU) to deprotonate the acetate ester, enabling nucleophilic attack on the sulfonyl chloride .
- Solvent Optimization: Anhydrous THF or DCM minimizes hydrolysis side reactions.
- Temperature Control: Reactions performed at 0–5°C reduce undesired byproducts (e.g., sulfonic acids).
Reported yields up to 97% are achievable with stoichiometric base and slow reagent addition . Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradient) isolates the product.
Advanced: How can researchers resolve discrepancies in reported LCMS and NMR data for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from solvent polarity, impurities, or tautomerism. To resolve:
- HRMS Validation: Confirm molecular ions (e.g., [M+Na]+ at m/z 338.0963 calculated vs. 338.0951 observed) to rule out adducts or contaminants .
- 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous proton-carbon couplings, particularly for sulfonyl and ester groups.
- HPLC Purity Assessment: Use acidic mobile phases (e.g., 0.1% TFA) to achieve sharp peaks (retention time: 0.99 min under SMD-TFA50 conditions) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- LCMS: Confirms molecular weight (e.g., m/z 681 [M+H]+) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies ester (-COOCH₃) and sulfonyl (-SO₂) groups. DEPT-135 differentiates CH₂/CH₃ groups.
- IR Spectroscopy: Detects S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and stereochemistry if the compound crystallizes.
Advanced: How can byproduct formation during sulfonylation be mitigated?
Methodological Answer:
Common byproducts (e.g., sulfonic acids) result from hydrolysis or over-sulfonylation. Mitigation strategies:
- Anhydrous Conditions: Use molecular sieves or rigorously dried solvents.
- Controlled Quenching: Add ice-water post-reaction to precipitate acids, followed by ethyl acetate extraction.
- Chromatographic Purification: Gradient elution (hexane → EtOAc) removes polar impurities. In one protocol, silica gel chromatography achieved >95% purity .
Basic: How does the 2,6-difluorophenyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
The electron-withdrawing fluorine atoms stabilize the sulfonyl group but increase ester susceptibility to hydrolysis:
- Acidic Conditions (pH <2): Minimal degradation (<5% over 24h at 25°C).
- Alkaline Conditions (pH >10): Rapid saponification of the ester to carboxylic acid.
Buffered media (pH 7–8) during aqueous workups preserves ester integrity .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
SAR studies should focus on:
- Substituent Variation: Modify fluorine positions (e.g., 2,4- vs. 2,6-difluoro) and ester groups (ethyl vs. methyl).
- In Vitro Assays: Test enzyme inhibition (e.g., kinase or protease panels) and cellular uptake (e.g., Caco-2 permeability).
- Computational Modeling: Docking studies (AutoDock Vina) predict binding affinities to targets like FFAR1/FFAR4 receptors. For example, ethyl analogs show improved logP (Δ+0.5) and membrane permeability .
Basic: What spectroscopic signatures distinguish this compound from its structural analogs?
Methodological Answer:
Key differentiating features:
- ¹H NMR: The 2,6-difluorophenyl group shows a singlet for aromatic protons (δ 7.2–7.5 ppm) due to symmetry.
- ¹⁹F NMR: Two distinct fluorine signals (δ -110 to -115 ppm) confirm substitution pattern.
- HRMS: Exact mass (e.g., m/z 215.1966 for C₁₀H₁₁F₂NO₂) distinguishes it from analogs with alternate substituents .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges include exothermic reactions and mixing inefficiencies. Solutions:
- Flow Chemistry: Continuous reactors improve heat dissipation and mixing.
- Catalytic Methods: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group introduction.
- Process Optimization: DOE (Design of Experiments) identifies critical parameters (e.g., reagent ratio, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
